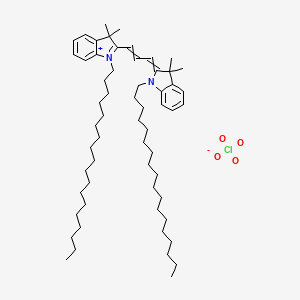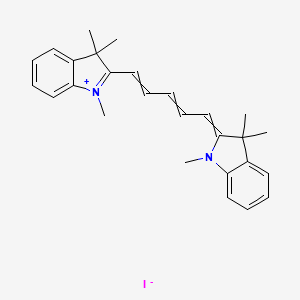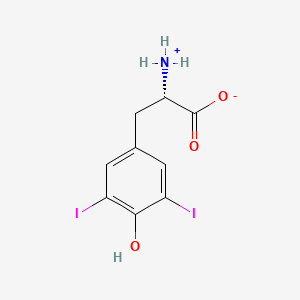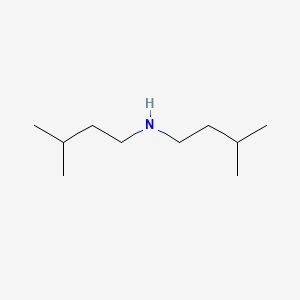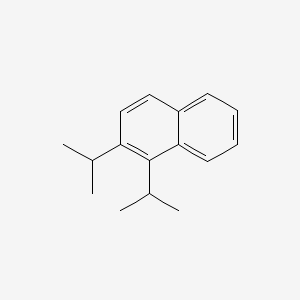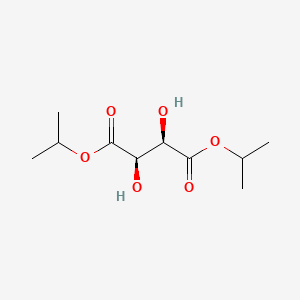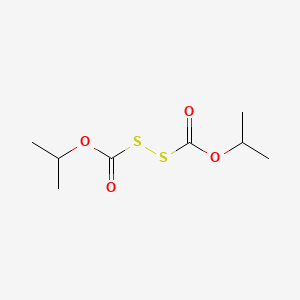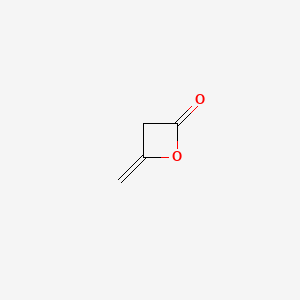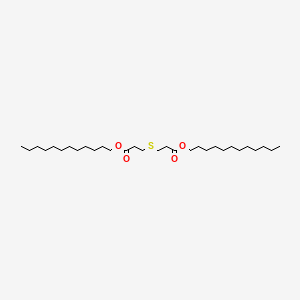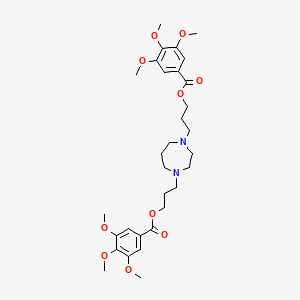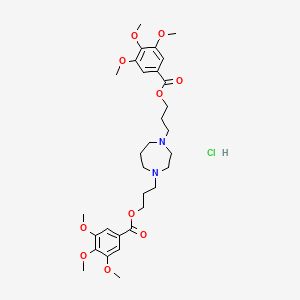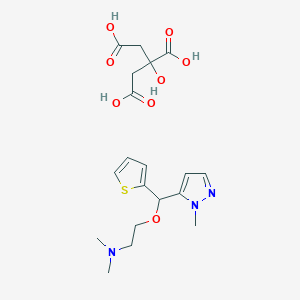
Dinotefuran
Overview
Description
Dinotefuran is a neonicotinoid insecticide developed by Mitsui Chemicals. It is widely used for controlling a variety of insect pests, including aphids, whiteflies, thrips, leafhoppers, leafminers, sawflies, mole crickets, white grubs, lacebugs, billbugs, beetles, mealybugs, and cockroaches . This compound is also used in veterinary medicine as a flea and tick preventive for dogs and cats .
Mechanism of Action
Dinotefuran, also known as CHEBI:39183, Guanidine, N’‘-methyl-N-nitro-N’-[(tetrahydro-3-furanyl)methyl]-, or 1-Methyl-3-nitro-2-[(tetrahydrofuran-3-yl)methyl]guanidine, is a potent insecticide belonging to the neonicotinoid class of chemicals . This article provides a comprehensive review of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses, and their disruption leads to the overstimulation of the nervous system, resulting in the paralysis and eventual death of the insect .
Mode of Action
This compound acts as an agonist of the insect nicotinic acetylcholine receptors . It binds to these receptors, taking the place of the normal neurotransmitter acetylcholine . Unlike acetylcholine, this compound cannot be deactivated by acetylcholinesterase, leading to a continuous stimulation of the receptors . This overstimulation disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By acting as an agonist at the nicotinic acetylcholine receptors, this compound disrupts the normal flow of nerve impulses in this pathway . The resulting overstimulation of the nervous system leads to a range of downstream effects, including paralysis and death .
Pharmacokinetics
This compound exhibits rapid absorption and distribution throughout the body . In laboratory animals, more than 90% of an ingested dose was absorbed, and the compound was quickly distributed throughout the body . Elimination of this compound is primarily via urine, with more than 90% of the dose being eliminated as the unchanged parent molecule . The half-lives in plasma ranged from 4 to 15 hours .
Result of Action
The primary result of this compound’s action is the cessation of feeding within several hours of contact, followed by death . This is due to the overstimulation of the insect’s nervous system, which leads to paralysis and eventually death . Despite its toxicity to insects, this compound shows low mammalian toxicity and great insecticidal activity against a broad range of pests .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is highly toxic to honeybees and silkworms . Moreover, the US state of Oregon temporarily restricted the use of this compound in July 2013, pending the results of an investigation into a large bee kill . Therefore, the use of this compound must be carefully managed to minimize its impact on non-target organisms and the environment.
Biochemical Analysis
Biochemical Properties
Dinotefuran plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the nicotinic acetylcholine receptors in insects, which are crucial for neural transmission. By binding to these receptors, this compound disrupts the normal function of the nervous system in pests, leading to paralysis and death . Additionally, this compound has been shown to interact with enzymes involved in its metabolism, such as cytochrome P450 enzymes, which facilitate its breakdown and elimination from the organism .
Cellular Effects
This compound affects various types of cells and cellular processes. In insects, it primarily impacts neural cells by binding to nicotinic acetylcholine receptors, leading to the disruption of neural transmission. This results in paralysis and eventual death of the insect . In mammalian cells, this compound has been shown to have minimal neurotoxic effects, as it does not significantly interact with mammalian nicotinic acetylcholine receptors . It can influence cell signaling pathways, gene expression, and cellular metabolism by interacting with enzymes involved in its metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to nicotinic acetylcholine receptors in insects. This binding disrupts the normal function of these receptors, leading to the inhibition of neural transmission . This compound acts as an agonist at these receptors, causing an overstimulation of the nervous system, which ultimately results in paralysis and death of the insect . Additionally, this compound can inhibit or activate certain enzymes involved in its metabolism, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been shown to have minimal adverse effects on mammalian cells, but it can lead to the development of resistance in insect populations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is highly effective in controlling insect populations without causing significant adverse effects on non-target organisms . At high doses, this compound can cause toxic effects, including neurotoxicity and disruption of cellular metabolism . Threshold effects have been observed, where a certain dosage is required to achieve the desired insecticidal effect, and exceeding this dosage can lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including hydroxylation, reduction, and acetylation . The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which facilitate the breakdown and elimination of this compound from the organism . The metabolic pathways of this compound can influence its efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound within the organism can influence its efficacy and toxicity, as well as its impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function . The localization of this compound within the cell can influence its activity and efficacy, as well as its impact on cellular processes .
Preparation Methods
Dinotefuran can be synthesized through several methods. One common method involves the reaction of 3-hydroxymethyl tetrahydrofuran with methanesulfonyl chloride in the presence of triethylamine at low temperatures, followed by further reactions to form the final product . Industrial production methods often involve the preparation of this compound suspoemulsions, which include mixing this compound with non-aqueous solvents, emulsifiers, wetting dispersants, antifreeze, and preservatives, followed by sanding treatment and emulsification .
Chemical Reactions Analysis
Dinotefuran undergoes various chemical reactions, including hydrolysis, oxidation, reduction, and substitution. For example, hydrolysis of this compound can be studied using theoretical methods to understand the reaction mechanisms . Common reagents used in these reactions include hydroxyl ions for hydrolysis and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dinotefuran has a wide range of scientific research applications. In agriculture, it is used to control pests on crops such as lettuce and celery . It is also studied for its effectiveness against resistant mosquito strains, making it a potential candidate for vector control in public health . Additionally, this compound is used in veterinary medicine for flea and tick prevention .
Comparison with Similar Compounds
Dinotefuran is part of the neonicotinoid class of insecticides, which also includes compounds like imidacloprid and thiamethoxam . Compared to imidacloprid, this compound acts more quickly and is effective against a broader range of pests . It is also unique in its ability to control pests that have developed resistance to other neonicotinoids .
Similar compounds include:
- Imidacloprid
- Thiamethoxam
- Acetamiprid
- Clothianidin
This compound’s rapid action and broad-spectrum effectiveness make it a valuable tool in pest management.
Properties
CAS No. |
165252-70-0 |
|---|---|
Molecular Formula |
C7H14N4O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-methyl-2-nitro-3-(oxolan-3-ylmethyl)guanidine |
InChI |
InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10) |
InChI Key |
YKBZOVFACRVRJN-UHFFFAOYSA-N |
SMILES |
CN=C(NCC1CCOC1)N[N+](=O)[O-] |
Isomeric SMILES |
CN/C(=N/[N+](=O)[O-])/NCC1CCOC1 |
Canonical SMILES |
CNC(=N[N+](=O)[O-])NCC1CCOC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-methyl-2-nitro-3-((3-tetrahydrofuryl)methyl)guanidine dinotefuran MTI 446 MTI-446 N''-methyl-N-nitro-N'-((tetrahydro-3-furanyl)methyl)guanidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


